molecular formula C24H18N4O6S2 B2770355 N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 324759-22-0

N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide

Cat. No. B2770355
CAS RN: 324759-22-0
M. Wt: 522.55
InChI Key: PPQJKFQHZZDKGL-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Evaluation as Radiosensitizers and Bioreductively Activated Cytotoxins

A series of nitrothiophene-5-carboxamides, including N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide, were synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds exhibited varying degrees of effectiveness in radiosensitizing hypoxic mammalian cells, with specific structural features enhancing their activity. Some demonstrated slight radiosensitization in vivo, although systemic toxicity at higher doses limited their application. This research underscores the importance of structural modifications to improve therapeutic windows for such compounds in cancer treatment (Threadgill et al., 1991).

Development as PARP Inhibitors for Cancer Therapy

Compounds structurally related to N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors aim to enhance the efficacy of radiotherapy and chemotherapy by inhibiting the repair of damaged DNA in cancer cells. Preliminary assays demonstrated potent inhibitory activity against PARP, suggesting the potential of these compounds in cancer therapeutics (Shinkwin et al., 1999).

Exploration of Steric Effects in Chemical Reactivity

Research into N-substituted 2-bromo-4-R-5-nitrothiophene-3-carboxamides, closely related to the target compound, has provided insights into the influence of steric effects on chemical reactivity. These studies highlighted how steric interactions impact the kinetics of reactions involving such compounds, offering valuable information for the design of molecules with optimized reactivity for various applications (Consiglio et al., 1985).

Mechanism of Action

The exact mechanism of action of thiophene compounds can vary depending on their specific structure and the biological target they interact with. They have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The future of thiophene compounds in medicinal chemistry looks promising. As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S2/c1-13-11-15(3-5-17(13)25-23(29)19-7-9-21(35-19)27(31)32)16-4-6-18(14(2)12-16)26-24(30)20-8-10-22(36-20)28(33)34/h3-12H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQJKFQHZZDKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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